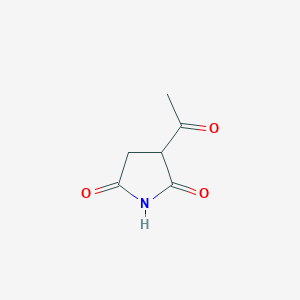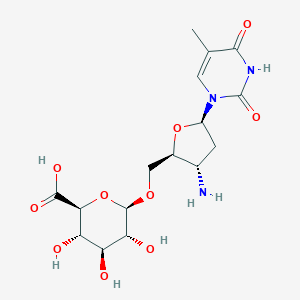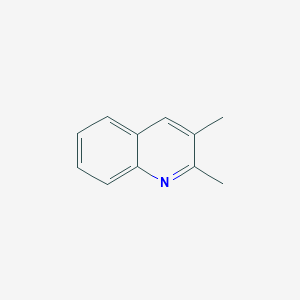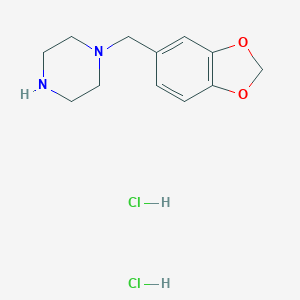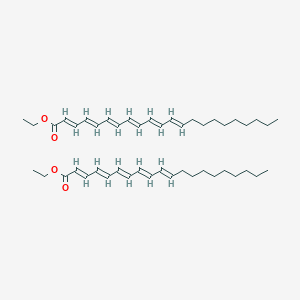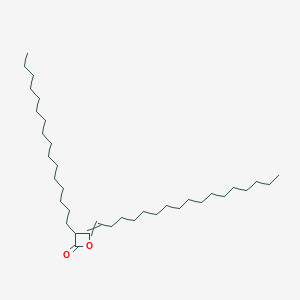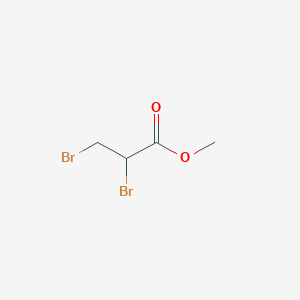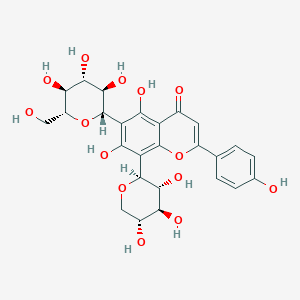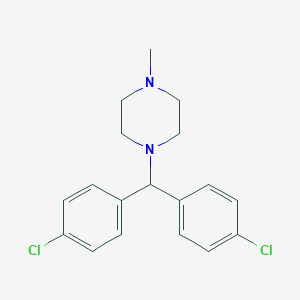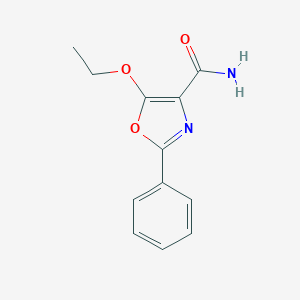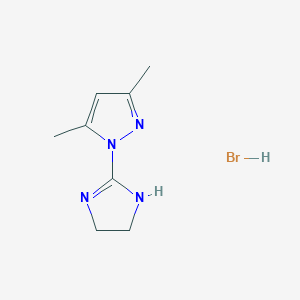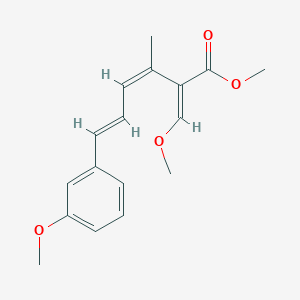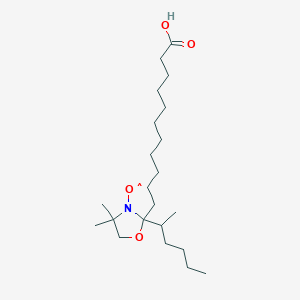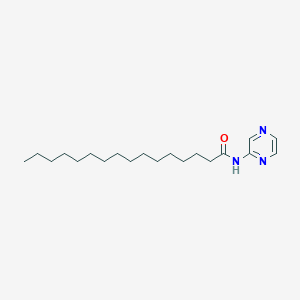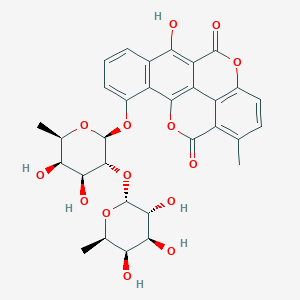
3''-Demethylchartreusin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3''-Demethylchartreusin is a natural product that has been isolated from the fermentation broth of Streptomyces chartreusis. It belongs to the anthracycline family of antibiotics and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 3''-Demethylchartreusin involves the inhibition of topoisomerase II, which is an enzyme essential for DNA replication and cell division. The drug intercalates into the DNA double helix, causing DNA damage and subsequent cell death. It also induces apoptosis, which is a programmed cell death mechanism that is triggered in response to DNA damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3''-Demethylchartreusin include the induction of DNA damage, cell cycle arrest, and apoptosis. It also exhibits anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, it has been shown to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3''-Demethylchartreusin in lab experiments is its potent anticancer properties. It has shown promising results in vitro and in vivo, making it a potential candidate for further preclinical and clinical studies. However, one of the limitations of using 3''-Demethylchartreusin is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3''-Demethylchartreusin. One of the areas of interest is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of its potential as a combination therapy with other anticancer drugs. Additionally, the exploration of its antibacterial and antifungal activities could lead to the development of new antibiotics. Finally, the study of its immune-modulatory effects could have implications for the treatment of autoimmune diseases.
Conclusion:
In conclusion, 3''-Demethylchartreusin is a natural product with potent anticancer, antibacterial, and antifungal properties. Its mechanism of action involves the inhibition of topoisomerase II and the induction of DNA damage and apoptosis. Despite its limitations, it has shown promising results in scientific research applications and has several future directions for further investigation.
Métodos De Síntesis
The synthesis of 3''-Demethylchartreusin involves the isolation of Streptomyces chartreusis from soil samples. The fermentation broth is then extracted with organic solvents, and the resulting crude extract is purified using various chromatographic techniques. The final product is obtained in the form of a red crystalline powder.
Aplicaciones Científicas De Investigación
3''-Demethylchartreusin has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent cytotoxicity against multidrug-resistant cancer cells. In addition to its anticancer properties, 3''-Demethylchartreusin has also been shown to possess antibacterial and antifungal activities.
Propiedades
Número CAS |
128229-64-1 |
|---|---|
Nombre del producto |
3''-Demethylchartreusin |
Fórmula molecular |
C31H30O14 |
Peso molecular |
626.6 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione |
InChI |
InChI=1S/C31H30O14/c1-9-7-8-14-17-15(9)28(38)44-26-16-12(22(34)19(18(17)26)29(39)42-14)5-4-6-13(16)43-31-27(24(36)21(33)11(3)41-31)45-30-25(37)23(35)20(32)10(2)40-30/h4-8,10-11,20-21,23-25,27,30-37H,1-3H3/t10-,11-,20+,21+,23+,24+,25-,27-,30-,31+/m1/s1 |
Clave InChI |
YEHWMDOPGZMLDO-LGBQEXNSSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O |
Otros números CAS |
128229-64-1 |
Sinónimos |
3''-demethylchartreusin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



